N,N,6-trimethyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-amine
Overview
Description
N,N,6-trimethyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-amine is a useful research compound. Its molecular formula is C11H17N3 and its molecular weight is 191.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Biological Activities and Therapeutic Applications
1,8-Naphthyridine derivatives, including compounds structurally related to "N,N,6-trimethyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-amine," have demonstrated a plethora of biological activities. These activities span antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. The broad spectrum of these compounds establishes them as potent scaffolds in therapeutic and medicinal research. They have shown potential in treating neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression. Additionally, these derivatives possess anti-osteoporotic, anti-allergic, antimalarial, and antihypertensive activities, among others, highlighting their versatility in drug discovery and pharmaceutical chemistry (Madaan et al., 2015).
2. Chemical Synthesis and Organic Reactions
In the field of organic synthesis, 1,8-naphthyridine derivatives, akin to "this compound," have been employed as key intermediates and reactants. Their utility in forming complex molecules is underscored by their involvement in various organic reactions. These compounds serve as precursors in the synthesis of complex organic molecules, leveraging their reactive sites for coupling reactions, and as ligands in catalysis, facilitating a range of transformations (Kolvari et al., 2007).
3. Material Science and Nanotechnology
The structural characteristics of 1,8-naphthyridine derivatives make them suitable for applications in material science and nanotechnology. Their ability to form complex structures with metals can lead to the development of novel materials with unique optical, electronic, and catalytic properties. These materials find applications in the creation of sensors, electronic devices, and as catalysts in environmentally friendly chemical processes (Lin et al., 2016).
Properties
IUPAC Name |
N,N,6-trimethyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-8-7-9-5-4-6-12-10(9)11(13-8)14(2)3/h7,12H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPVMHIDANEBGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=N1)N(C)C)NCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101183044 | |
Record name | 1,7-Naphthyridin-8-amine, 1,2,3,4-tetrahydro-N,N,6-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101183044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820639-42-6 | |
Record name | 1,7-Naphthyridin-8-amine, 1,2,3,4-tetrahydro-N,N,6-trimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820639-42-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,7-Naphthyridin-8-amine, 1,2,3,4-tetrahydro-N,N,6-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101183044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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